1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

EGFR inhibitor NSCLC osimertinib resistance

This 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone is a uniquely substituted xanthone featuring four hydroxyl and 7,8-diprenyl groups critical for inhibiting triple-mutant EGFR (IC50=2.22 μM). Unlike common xanthones (e.g., α-mangostin), this specific scaffold demonstrates retained activity against osimertinib-resistant L858R/T790M/C797S EGFR, with in vivo tumor growth inhibition (~50% at 30 mg/kg). Ideal as a chemical probe for SAR studies of prenylated xanthones and for investigating acquired resistance to third-generation EGFR-TKIs.

Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
Cat. No. B022231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C2=C1C(=O)C3=C(C=CC(=C3O2)O)O)O)O)CC=C(C)C)C
InChIInChI=1S/C23H24O6/c1-11(2)5-7-13-14(8-6-12(3)4)19(26)21(28)23-17(13)20(27)18-15(24)9-10-16(25)22(18)29-23/h5-6,9-10,24-26,28H,7-8H2,1-4H3
InChIKeySHZLJVCQGYKZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone — Natural Prenylated Xanthone for EGFR Resistance Research and Anticancer Investigation


1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone (CAS 776325-66-7) is a naturally occurring prenylated xanthone isolated from Garcinia xanthochymus [1]. It features a xanthone core substituted with four hydroxyl groups and two prenyl moieties at positions 7 and 8, with a molecular formula of C23H24O6 and a molecular weight of 396.4 g/mol . The compound exhibits moderate cytotoxicity against MDA-MB-435S breast cancer and A549 lung adenocarcinoma cell lines, with IC50 values of 1.3 μg/mL and 3.86 μg/mL, respectively [2].

Why 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone Cannot Be Simply Substituted with Other Xanthones


The biological activity of prenylated xanthones is highly sensitive to the number and position of hydroxyl and prenyl substitutions on the xanthone scaffold [1]. Minor structural variations produce divergent pharmacological profiles that preclude simple substitution. Specifically, 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone possesses a unique combination of four hydroxyl groups and a 7,8-diprenyl substitution pattern that confers distinct target engagement capabilities against triple-mutant EGFR (L858R/T790M/C797S) [2]. This specific substitution pattern is absent in commonly referenced analogs such as α-mangostin (which features a 1,3,6-trihydroxy-2,8-diprenyl pattern) or garciniaxanthone E (which differs in prenyl positioning and hydroxyl count) [3]. Consequently, substituting this compound with another xanthone without verifying the precise hydroxyl-prenyl configuration will likely result in altered or absent activity in EGFR mutant NSCLC models.

Quantitative Differentiation Evidence for 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone Procurement Decisions


Retained Inhibitory Activity Against Osimertinib-Resistant Triple-Mutant EGFR

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone demonstrates retained inhibitory activity against NIH/3T3 cells harboring the EGFR L858R/T790M/C797S triple mutation, whereas osimertinib, the clinical standard-of-care third-generation EGFR-TKI, shows markedly reduced efficacy against this resistant mutant [1].

EGFR inhibitor NSCLC osimertinib resistance

Suppression of EGFR Phosphorylation in Triple-Mutant Cells Comparable to Osimertinib

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone suppresses phosphorylation of EGFR at tyrosine 1068 in NIH/3T3-EGFR (L858R/T790M/C797S) cells to a degree statistically comparable to osimertinib at equivalent concentrations [1].

EGFR phosphorylation kinase inhibition NSCLC signaling

In Vivo Tumor Growth Inhibition in Triple-Mutant EGFR Xenograft Model

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone significantly reduces tumor growth in a xenograft model bearing the EGFR L858R/T790M/C797S triple mutation, with efficacy demonstrated at a 30 mg/kg oral dose compared to vehicle control [1].

xenograft in vivo efficacy tumor growth inhibition

Differential Cytotoxicity Profile Between Breast and Lung Cancer Cell Lines

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone exhibits a 3-fold differential in cytotoxic potency between MDA-MB-435S breast cancer cells and A549 lung adenocarcinoma cells, indicating cell-line dependent activity rather than non-selective cytotoxicity .

cancer cell cytotoxicity MDA-MB-435S A549 selectivity

Lack of Antifungal Activity Defines Biological Specificity Profile

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone shows no detectable antifungal activity against Candida albicans, while exhibiting moderate cytotoxicity against cancer cell lines, establishing a selective bioactivity profile .

antifungal Candida albicans bioactivity selectivity

Structural Differentiation from α-Mangostin via Hydroxyl and Prenyl Configuration

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone differs from the widely studied α-mangostin in both hydroxyl group count (four vs. three) and prenyl substitution pattern (7,8-diprenyl vs. 2,8-diprenyl), a distinction that SAR studies demonstrate critically impacts antitumor potency and target selectivity [1].

structure-activity relationship SAR xanthone scaffold

Evidence-Backed Research Applications for 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone


Investigating Acquired Resistance to Osimertinib in EGFR-Mutant NSCLC

Based on the compound's retained inhibitory activity against the L858R/T790M/C797S triple-mutant EGFR (IC50 = 2.22 μM vs. osimertinib 4.29 μM) [1], this compound serves as a chemical probe for investigating molecular mechanisms of acquired resistance to third-generation EGFR-TKIs. Researchers studying NSCLC models with the C797S resistance mutation can employ this compound as a tool to interrogate alternative EGFR inhibition strategies and to validate novel combination approaches targeting osimertinib-resistant disease.

Preclinical Xenograft Studies of Triple-Mutant EGFR NSCLC

The in vivo efficacy demonstrated in NIH/3T3-EGFR (L858R/T790M/C797S) xenograft models, with approximately 50% tumor growth inhibition at 30 mg/kg oral dosing [1], supports the compound's use in preclinical pharmacology studies. This application is particularly relevant for investigators seeking to validate in vitro findings in a physiologically relevant animal model bearing clinically relevant EGFR resistance mutations, prior to lead optimization or combination therapy development.

Structure-Activity Relationship Studies of Prenylated Xanthones

The compound's unique 1,4,5,6-tetrahydroxy-7,8-diprenyl configuration provides a structurally differentiated scaffold for SAR investigations of prenylated xanthones [1]. Researchers mapping how hydroxyl count and prenyl positioning influence antitumor potency, target selectivity, and pharmacokinetic properties can use this compound as a reference point to compare against α-mangostin and other xanthone derivatives, thereby refining predictive models for xanthone bioactivity.

EGFR Phosphorylation and Downstream Erk Signaling Studies

The compound's ability to suppress EGFR phosphorylation at Tyr1068 and downstream Erk phosphorylation in triple-mutant cells [1] makes it suitable for mechanistic studies of EGFR signal transduction in the context of acquired resistance. This application is valuable for researchers using Western blot or phospho-flow cytometry to dissect how small molecules modulate EGFR kinase activity and downstream MAPK pathway signaling in NSCLC models refractory to standard TKIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.